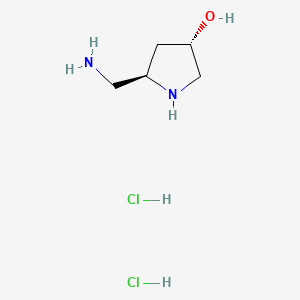

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a reducing agent to introduce the aminomethyl group at the desired position on the pyrrolidine ring.

Resolution of Enantiomers: Given the chiral nature of the compound, enantiomeric resolution may be necessary to obtain the desired (3S,5R) configuration. This can be done using chiral chromatography or crystallization techniques.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the process.

Analyse Des Réactions Chimiques

Substitution Reactions

The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (Na<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>) to form tertiary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane or THF.

Oxidation Reactions

The hydroxyl group (-OH) undergoes oxidation under controlled conditions:

-

Mild Oxidation : Using KMnO<sub>4</sub> in acidic media generates a ketone intermediate.

-

Strong Oxidation : CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> converts the hydroxyl group to a carboxylic acid .

Mechanistic Pathway for Ketone Formation :

-

Protonation of the hydroxyl group.

-

Hydride abstraction by MnO<sub>4</sub><sup>−</sup>, forming a carbonyl group.

Reduction Reactions

The compound’s primary amine can be reduced further, though this is less common due to its inherent amine structure. Sodium borohydride (NaBH<sub>4</sub>) selectively reduces imine intermediates formed during derivatization .

Cyclization and Lactam Formation

Under acidic conditions, the hydroxyl and aminomethyl groups facilitate intramolecular cyclization:

Example Protocol :

-

Dissolve 10 g of the compound in ethanol.

-

Add 1.2 equiv HCl and reflux at 80°C for 12 hr.

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound exhibits pH-sensitive solubility:

-

Deprotonation : At pH >7 (NaOH), the free base precipitates, altering reactivity in aqueous solutions .

-

Complexation : Forms stable complexes with transition metals (e.g., Cu<sup>2+</sup>) in neutral buffers.

Stereochemical Influence on Reactivity

The (3S,5R) configuration impacts reaction outcomes:

-

Enzymatic Resolution : Lipases selectively modify one enantiomer, enabling chiral synthesis of derivatives .

-

Diastereoselectivity : Reactions with chiral auxiliaries (e.g., Evans’ oxazolidinones) yield >95% diastereomeric excess .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Scientific Research Applications of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride

This compound is a chiral compound with a pyrrolidine ring that contains an aminomethyl group and a hydroxyl group. The specific arrangement of these groups at positions 3 and 5 contributes to its unique biological properties, making it valuable in medicinal chemistry.

Applications

This compound is used in a variety of scientific research applications:

- Chemistry It serves as a building block in creating complex organic molecules.

- Biology It is useful in studying enzyme mechanisms and protein-ligand interactions.

- Industry It is used in the production of fine chemicals and intermediates.

This compound is characterized by a pyrrolidine ring with an aminomethyl group and a hydroxyl group. Its structure suggests potential interactions with biological macromolecules such as proteins and receptors, which is critical for its biological activity. Compounds with similar structures may have antidepressant properties, likely because of their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound's interaction with neuroreceptors also suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Studies have shown that related compounds can protect neuronal cells from apoptosis and oxidative stress.

Drug Development

(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol dihydrochloride has properties that make it a candidate for drug development:

- Anticancer Agents Its ability to induce cell cycle arrest may make it a potential compound for new cancer therapies. Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. A study showed that derivatives of pyrrolidine compounds can inhibit microtubule formation, leading to cell cycle arrest in cancer cells.

- Neurological Disorders Research into the compound's effects on neurotransmitter systems may reveal applications for treating conditions such as depression or anxiety.

Other potential applications

Mécanisme D'action

The mechanism of action of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidin-2-one: Another pyrrolidine derivative with similar structural features but different functional groups.

Pyrrolidin-3-ol: A compound with a hydroxyl group on the pyrrolidine ring, similar to (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride.

Pyrrolidin-2-amine: A related compound with an amine group on the pyrrolidine ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and other bioactive molecules.

Activité Biologique

The compound (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride is a chiral molecule characterized by a pyrrolidine ring with an aminomethyl group and a hydroxyl group. Its specific stereochemistry at positions 3 and 5 contributes to its unique biological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H14Cl2N2O

- Molecular Weight : 201.09 g/mol

- Stereochemistry : (3S,5R)

The structural features of this compound suggest potential interactions with various biological macromolecules, such as proteins and receptors, which are critical for its biological activity.

Antidepressant Effects

Research indicates that compounds with similar structures to this compound may exhibit antidepressant properties . These effects are likely due to the compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuroprotective Properties

The interaction of this compound with neuroreceptors suggests potential neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. Studies have shown that related compounds can protect neuronal cells from apoptosis and oxidative stress.

Antimicrobial Activity

Some derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains. This property makes them candidates for further development as antibiotics.

The mechanism of action for this compound involves its binding affinity to specific receptors and enzymes. Techniques such as molecular docking and biochemical assays have been employed to elucidate these interactions. Notably, it may interact with:

- Neurotransmitter Receptors : Modulating their activity to influence mood and cognition.

- Enzymatic Pathways : Participating in metabolic processes that affect cellular health and function.

Case Studies

- Antidepressant Activity : A study demonstrated that similar pyrrolidine derivatives significantly reduced depressive-like behaviors in animal models by enhancing serotonergic transmission .

- Neuroprotection : In vitro studies showed that compounds structurally related to this compound protected neurons from glutamate-induced toxicity, suggesting a promising avenue for neurodegenerative disease treatment.

- Antimicrobial Efficacy : A screening of various derivatives revealed that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for antibiotic development.

Summary of Biological Activities

Propriétés

Formule moléculaire |

C5H14Cl2N2O |

|---|---|

Poids moléculaire |

189.08 g/mol |

Nom IUPAC |

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1 |

Clé InChI |

IWERJYZLTFXUAX-CIFXRNLBSA-N |

SMILES isomérique |

C1[C@@H](CN[C@H]1CN)O.Cl.Cl |

SMILES canonique |

C1C(CNC1CN)O.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.